molecular formula C8H14O2S B12977834 Methyl 4-methyltetrahydro-2H-thiopyran-4-carboxylate

Methyl 4-methyltetrahydro-2H-thiopyran-4-carboxylate

Cat. No.: B12977834
M. Wt: 174.26 g/mol
InChI Key: FZBUWIDKNGVKST-UHFFFAOYSA-N
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Description

Methyl 4-methyltetrahydro-2H-thiopyran-4-carboxylate is an organic compound with the molecular formula C8H14O2S It is a derivative of thiopyran, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyltetrahydro-2H-thiopyran-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediate 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans are then hydrolyzed and decarboxylated by heating in sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyltetrahydro-2H-thiopyran-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced sulfur compounds.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halides and other nucleophiles can be used in the presence of bases like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Methyl 4-methyltetrahydro-2H-thiopyran-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-methyltetrahydro-2H-thiopyran-4-carboxylate involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyltetrahydro-2H-thiopyran-4-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester on the thiopyran ring

Properties

IUPAC Name

methyl 4-methylthiane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-8(7(9)10-2)3-5-11-6-4-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBUWIDKNGVKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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